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Introduction
The DQMD tetrapeptide sequence is a critical determinant of caspase recognition and

inhibition, most notably as the reactive site loop of the baculovirus p35 protein.[1][2][3] P35 is a

potent, broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are

central to the execution of apoptosis (programmed cell death).[4] This technical guide provides

an in-depth analysis of the caspase specificity of the DQMD sequence, primarily within the

context of the p35 protein, and offers detailed experimental protocols for its characterization.

The mechanism of caspase inhibition by p35 is a "suicide substrate" or "mechanism-based

inactivation" model.[5][6] Upon recognition of the DQMDG sequence, the target caspase

cleaves the peptide bond after the aspartate (D) residue.[1][2][3] This cleavage event triggers a

conformational change in p35, leading to the formation of a stable thioester linkage between

the catalytic cysteine of the caspase and the P1 aspartate of the DQMD sequence.[7] This

covalent modification effectively and irreversibly inactivates the caspase. The specificity of this

interaction is largely conferred by the DQMD sequence, as mutation of the P1 aspartate (D87A)

or the P4 aspartate (D84A) abolishes the anti-apoptotic activity of p35.[1][2][3]
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The DQMD sequence within the p35 protein enables the inhibition of a wide range of caspases,

including both initiator and effector caspases. The following table summarizes the kinetic

parameters for the inhibition of various human caspases by recombinant p35.

Caspase k_ass (M⁻¹s⁻¹) K_i (nM) Function

Caspase-1 1.2 x 10³ 9 Inflammatory

Caspase-3 7 x 10⁵ < 0.1 Effector

Caspase-6 1.1 x 10⁵ 0.4 Effector

Caspase-7 2.5 x 10⁵ < 0.1 Effector

Caspase-8 1.8 x 10⁵ 0.1
Initiator (Extrinsic

Pathway)

Caspase-10 1.2 x 10⁴ 0.9
Initiator (Extrinsic

Pathway)

Data from: Interaction of the Baculovirus Anti-apoptotic Protein p35 with Caspases. Specificity,

Kinetics, and Characterization of the Caspase/p35 Complex.[4][8]

The data clearly indicates that p35 is a highly potent inhibitor of effector caspases (caspase-3

and -7) and the initiator caspase-8, with Ki values in the sub-nanomolar range. While still

effective against caspase-1, -6, and -10, the association rates are lower and the Ki values are

slightly higher. This broad-spectrum inhibition is a key feature of p35's anti-apoptotic function.

Signaling Pathways
The DQMD sequence, as part of the p35 inhibitor, plays a crucial role in blocking the

progression of apoptosis by targeting key caspases in both the extrinsic and intrinsic pathways.

Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to

transmembrane death receptors, leading to the recruitment and activation of initiator caspase-

8. Activated caspase-8 then directly activates effector caspases, such as caspase-3, to execute

apoptosis.
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Caption: Extrinsic apoptosis pathway and points of inhibition by p35.

Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer

membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-

1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated

caspase-9, in turn, activates effector caspases like caspase-3.

Caption: Intrinsic apoptosis pathway and points of inhibition by p35.

Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity using a fluorogenic

substrate.

Materials:

Purified recombinant caspase

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for

caspase-9, Ac-IETD-AFC for caspase-8)

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10%

glycerol, 0.1% CHAPS.

96-well black microplate

Fluorometer

Procedure:

Prepare a serial dilution of the purified caspase in Assay Buffer.

Add 50 µL of each caspase dilution to the wells of the 96-well plate.

Prepare the fluorogenic substrate solution in Assay Buffer to a final concentration of 50 µM.
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Add 50 µL of the substrate solution to each well to initiate the reaction.

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and

emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC substrates;

400 nm excitation and 505 nm emission for AFC substrates).

Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes).

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus

time plot.

Determination of Inhibition Constants (K_i) for a Slow-
Binding Inhibitor
This protocol is adapted for determining the kinetic parameters of a slow-binding inhibitor like

p35.

Materials:

Purified recombinant caspase

Fluorogenic caspase substrate

Purified p35 protein (or DQMD-containing peptide) at various concentrations

Assay Buffer

96-well black microplate

Fluorometer

Procedure:

Enzyme and Inhibitor Pre-incubation:

In a 96-well plate, mix the purified caspase with various concentrations of the p35 inhibitor

in Assay Buffer.
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Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 15, 30, 60

minutes) at room temperature to allow for the slow-binding interaction to reach equilibrium.

Activity Measurement:

Following the pre-incubation, add the fluorogenic substrate to each well to a final

concentration of 50 µM to start the reaction.

Immediately measure the fluorescence as described in the Caspase Activity Assay

protocol.

Data Analysis:

For each inhibitor concentration and pre-incubation time, determine the initial reaction

velocity (V₀).

Plot the residual enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the pre-

incubation time for each inhibitor concentration.

Fit the data to the equation for slow-binding inhibition to determine the apparent

association rate constant (k_obs).

Plot k_obs versus the inhibitor concentration. The slope of this line will give the association

rate constant (k_ass), and the y-intercept will give the dissociation rate constant (k_diss).

Calculate the inhibition constant (K_i) as k_diss / k_ass.

Experimental Workflow for Caspase Inhibition Assay
Caption: A generalized workflow for determining caspase inhibition kinetics.

Conclusion
The DQMD peptide sequence is a potent and broad-spectrum caspase recognition motif,

functioning as a "suicide substrate" within the context of the baculovirus p35 protein. It

effectively inhibits key initiator and effector caspases, thereby blocking both the extrinsic and

intrinsic apoptotic pathways. While the inhibitory activity is best characterized for the full-length

p35 protein, the DQMD sequence is the primary determinant of this function. The experimental
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protocols provided herein offer a framework for researchers to further investigate the specificity

and kinetics of DQMD-based inhibitors, which hold potential for the development of novel

therapeutics targeting caspase-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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